
Isothiazole
Overview
Description
Isothiazole (C₃H₃NS) is a five-membered heterocyclic compound featuring adjacent sulfur and nitrogen atoms. First synthesized by Adams and Slack in 1959 , it has become a critical scaffold in medicinal and agrochemical research due to its aromatic stability, electronic versatility, and reactivity. The sulfur atom enhances nucleophilicity, enabling diverse functionalization, while the nitrogen contributes to basicity and hydrogen-bonding interactions. Applications span antimicrobial agents, corrosion inhibitors, and intermediates in organic synthesis .
Scientific Research Applications
Pharmaceutical Applications
Isothiazoles have garnered attention for their diverse pharmacological activities. Numerous derivatives exhibit antiviral, anti-inflammatory, and antimicrobial properties. Below are some notable applications:
- Antiviral Agents : Certain isothiazole derivatives have shown efficacy against viruses, including those responsible for herpes infections. For instance, denotivir (ITCL) is an antiviral drug with significant activity against herpes viruses, demonstrating both antiviral and immunotropic effects .
- Anti-inflammatory Compounds : Isothiazoles have been reported to possess anti-inflammatory properties. Research indicates that derivatives such as 5-(4-chlorobenzoyl) amino-3-methyl-4-isothiazolecarboxylic acid exhibit notable anti-inflammatory activity in various models .
- Cancer Therapeutics : Isothiazoles are being explored for their potential in cancer treatment. Specific compounds have been identified as promising candidates for targeting cancer cells, particularly through mechanisms involving apoptosis .
- Neurological Disorders : Some this compound derivatives are being investigated for their potential use in treating neurodegenerative diseases like Parkinson's disease. Their ability to act on specific receptors linked to these conditions positions them as valuable therapeutic agents .
Industrial Applications
Beyond pharmaceuticals, isothiazoles find applications in various industrial sectors:
- Agricultural Chemicals : Certain this compound derivatives serve as effective fungicides and plant growth regulators. Their ability to modulate plant growth processes makes them valuable in agriculture .
- Material Science : The unique electronic and mechanical properties of isothiazoles contribute to their use in developing new materials with specific functionalities .
Case Study 1: Antiviral Activity
A study evaluated the antiviral efficacy of 5-benzoylamino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide (denotivir). In vitro tests demonstrated significant inhibition of herpes virus replication, confirming its potential as a therapeutic agent against viral infections .
Case Study 2: Anti-inflammatory Properties
Research on 5-(4-chlorobenzoyl) amino-3-methyl-4-isothiazolecarboxylic acid derivatives revealed substantial anti-inflammatory effects in animal models. These findings support the development of new anti-inflammatory drugs based on this compound frameworks .
Mechanism of Action
The antimicrobial activity of isothiazoles is attributed to their ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites . Isothiazoles form mixed disulfides upon treatment with such species, leading to the disruption of metabolic pathways involving dehydrogenase enzymes . This two-step mechanism involves rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Comparison with Similar Compounds
Isothiazole vs. Isoxazole
- Structural Differences: Isoxazole (C₃H₃NO) replaces sulfur with oxygen, creating a ring with adjacent nitrogen and oxygen atoms .
- Electronic Properties : The electronegative oxygen in isoxazole reduces ring electron density compared to this compound, affecting reactivity in electrophilic substitutions.
- Synthesis : Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes , whereas isothiazoles often involve cyclization of thioamides or oxidative methods with sulfur sources .
- Applications: Isoxazole derivatives exhibit tyrosinase inhibition and antioxidant activity , while isothiazoles are prominent in antifungal agents (e.g., N-alkylisothiazolinones) .
This compound vs. Thiazole
- Structural Differences: Thiazole (C₃H₃NS) positions sulfur and nitrogen non-adjacently, separated by a carbon atom .
- Reactivity : Thiazole’s sulfur is less nucleophilic due to reduced ring strain. This compound’s adjacent heteroatoms facilitate ring-opening reactions under acidic conditions .
- Applications : Thiazoles are key in metal coordination complexes (e.g., platinum-based anticancer agents) and antibiotics (e.g., penicillin). Isothiazoles are utilized in vulcanization accelerators and pesticides .
This compound vs. Imidazole
- Structural Differences: Imidazole (C₃H₄N₂) contains two non-adjacent nitrogen atoms, enabling tautomerism and enhanced basicity (pKa ~7.0) .
- Chemical Behavior : Imidazole’s dual nitrogen sites support strong hydrogen-bonding, making it a common catalyst in organic synthesis. This compound’s sulfur atom contributes to redox activity and electrophilic substitution at the 4-position .
- Applications : Imidazole derivatives dominate antifungal (e.g., ketoconazole) and anticancer therapeutics , whereas isothiazoles are leveraged for their biocidal properties .
This compound vs. Pyrazole
- Structural Differences : Pyrazole (C₃H₄N₂) has two adjacent nitrogen atoms, conferring high thermal stability and planar geometry .
- Synthesis : Pyrazoles are synthesized via cyclocondensation of hydrazines with 1,3-diketones, contrasting with this compound’s sulfur-involving routes .
- Applications : Pyrazole derivatives are explored as anti-inflammatory and antioxidant agents , while isothiazoles excel in agrochemicals due to their pesticidal activity .
Data Tables
Table 1: Structural and Electronic Comparison
Compound | Heteroatoms | Aromaticity | Key Reactivity |
---|---|---|---|
This compound | S, N (adjacent) | High | Electrophilic substitution at C-4 |
Isoxazole | O, N (adjacent) | Moderate | 1,3-Dipolar cycloaddition |
Thiazole | S, N (non-adj.) | High | Nucleophilic attack at C-2 |
Imidazole | N, N (non-adj.) | High | Tautomerism, hydrogen bonding |
Pyrazole | N, N (adjacent) | High | Thermal stability, coordination |
Research Findings
- Isoxazole Derivatives: Demonstrated tyrosinase inhibition (IC₅₀ = 12–45 μM) and antioxidant capacity (EC₅₀ = 0.8–1.2 mM) in novel synthetic analogs .
- Imidazole-Based Therapeutics : Over 60% of FDA-approved antifungal agents incorporate imidazole or triazole moieties .
- This compound Stability : Quantum mechanical studies reveal this compound’s resonance energy (29 kcal/mol) is lower than thiazole (34 kcal/mol), influencing ring-opening tendencies .
Biological Activity
Isothiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article presents a detailed examination of the biological activities associated with this compound and its derivatives, supported by research findings, data tables, and case studies.
1. Antimicrobial Activity
This compound derivatives have demonstrated notable antimicrobial properties against various pathogens. For instance, studies have shown that certain this compound compounds exhibit significant activity against fungi and bacteria.
Compound | Activity Type | MIC (µM) | Reference |
---|---|---|---|
This compound 5b | Antifungal | 4.01 | |
This compound 5c | Antifungal | 4.23 | |
This compound 6 | Antibacterial | 2.50 |
The presence of electron-withdrawing groups such as nitro (NO₂) has been identified as beneficial for enhancing antimicrobial activity by increasing the lipophilicity of the compounds .
2. Anticancer Properties
Research has extensively explored the anticancer potential of this compound derivatives. A recent study synthesized a series of thiazole and this compound derivatives that were evaluated for their cytotoxic effects on cancer cell lines.
Case Study: Cytotoxic Activity
In vitro studies indicated that certain this compound derivatives exhibited potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound 4c | MCF-7 | 2.57 ± 0.16 | |
This compound 4c | HepG2 | 7.26 ± 0.44 | |
Standard Drug | MCF-7 | 6.77 ± 0.41 |
The mechanism of action includes the inhibition of the VEGFR-2 kinase, which plays a critical role in tumor angiogenesis . The promising IC50 values suggest that isothiazoles could serve as lead compounds for further development in cancer therapy.
3. Neuroprotective Effects
Isothiazoles have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Case Study: Acetylcholinesterase Inhibition
A series of this compound derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown:
These findings indicate that isothiazoles may offer therapeutic benefits in managing cognitive decline associated with Alzheimer's disease through AChE inhibition.
4. Anti-inflammatory Activity
Isothiazoles are also recognized for their anti-inflammatory properties. Various derivatives have shown effectiveness in reducing inflammation markers in preclinical models.
Research Findings
The anti-inflammatory activity of selected isothiazoles was assessed using animal models, demonstrating significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6.
Chemical Reactions Analysis
Chemical Reactions of Isothiazoles
Isothiazoles undergo a variety of chemical reactions, influenced by their aromaticity and the presence of heteroatoms . Some key reactions include:
- Photochemical Isomerization: Isothiazoles can undergo photochemical isomerization reactions. Theoretical studies using model systems like 3-methylisothiazole, 4-methylthis compound, and 5-methylthis compound have elucidated the mechanisms of these reactions . The preferred reaction route involves a transition from the reactant to the Franck–Condon region, followed by a conical intersection and ultimately the photoproduct .
- Reactions with Nucleophiles: this compound 1,1-dioxides react with nucleophiles such as sodium azide, resulting in ring-opening or substitution products .
- Cycloaddition Reactions: Isothiazoles can participate in cycloaddition reactions, forming more complex structures . For example, the 1,3-dipolar cycloaddition of nitrile sulfide to dimethyl acetylenedicarboxylate yields this compound derivatives .
- Metal Complexes: Isothiazoles can form metal complexes, which have applications in catalysis . this compound-metal complexes can act as catalysts for cross-coupling reactions in aqueous and aqueous-alcoholic media, which aligns with green chemistry principles .
- Electrophilic Substitution: Due to their aromatic nature, isothiazoles can undergo electrophilic substitution reactions, although these reactions may be less facile than in more electron-rich aromatic systems .
- Oxidation: Oxidation of enamine-thiones produces isothiazones .
Recent Advances
Recent research has focused on developing efficient and eco-friendly methods for synthesizing isothiazoles . For example, ammonium thiocyanate-promoted neat synthesis of isothiazoles has been reported . Photochemical irradiation can alter the structure of thiazoles and isothiazoles in a selective and predictable manner . A three-component strategy for the synthesis of thiazoles and isothiazoles has also been developed .
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments to synthesize novel isothiazole derivatives?
- Methodological Answer : Focus on optimizing reaction parameters such as solvent polarity, temperature, and catalyst selection (e.g., transition metals or Lewis acids). Use Design of Experiments (DoE) to systematically evaluate interactions between variables. Ensure purity via HPLC or GC-MS, and validate structures using H/C NMR and X-ray crystallography .
Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield and purity?
- Methodological Answer : Employ kinetic studies to identify rate-limiting steps. Test alternative solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu). Monitor intermediates using in-situ FTIR or mass spectrometry. Compare yields under inert vs. aerobic conditions to assess oxidative stability .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives, and how should data contradictions be addressed?
- Methodological Answer : Use H NMR to confirm regioselectivity and C NMR for electronic environment analysis. For ambiguous peaks, employ 2D NMR (COSY, HSQC). If crystallographic data conflicts with spectroscopic results, re-evaluate sample purity or consider polymorphism .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental results in this compound reactivity studies?
- Methodological Answer : Cross-validate Density Functional Theory (DFT) calculations with experimental kinetic data (e.g., Hammett plots). Assess solvent effects using polarizable continuum models (PCM). If discrepancies persist, re-examine basis sets or consider neglected non-covalent interactions (e.g., π-stacking) .
Q. How can researchers systematically analyze conflicting pharmacological data for this compound-based inhibitors (e.g., IC variability)?
- Methodological Answer : Standardize assay conditions (e.g., pH, temperature) and validate cell-line viability. Use meta-analysis to compare datasets across studies, adjusting for covariates like protein binding or metabolic stability. Apply machine learning to identify structural outliers affecting activity .
Q. What experimental and computational approaches are recommended to study the mechanistic pathways of this compound ring-opening reactions?
- Methodological Answer : Use isotopic labeling (e.g., O) to track nucleophilic attack sites. Combine stopped-flow kinetics with computational transition-state modeling (e.g., NEB calculations). Validate mechanisms using substituent effects (Hammett correlations) .
Q. Methodological Frameworks
- PICO Framework : Define Population (e.g., this compound derivatives), Intervention (e.g., synthetic method), Comparison (e.g., alternative catalysts), and Outcome (e.g., yield) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (theoretical impact), Novel (unexplored substituents), Ethical (non-toxic intermediates), and Relevant (drug discovery applications) .
Q. Data Presentation Guidelines
- Tables : Include reaction conditions (solvent, time, yield), spectroscopic data (δ in ppm), and bioactivity metrics (IC, logP). Use SI units and avoid abbreviations .
- Figures : Label chromatograms with retention times and crystallographic diagrams with Miller indices. Provide error margins for kinetic plots .
Properties
IUPAC Name |
1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS/c1-2-4-5-3-1/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTPDFXIESTBQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182980 | |
Record name | Isothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288-16-4 | |
Record name | Isothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38FAO14250 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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